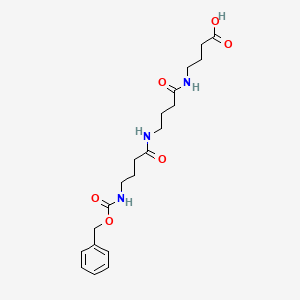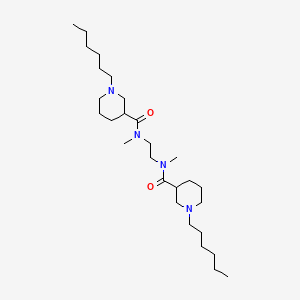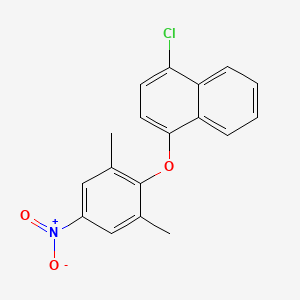
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple oxo groups, a phenyl ring, and a triazaoctadecan backbone, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid typically involves multi-step organic reactions. One common method includes the reaction of a phenyl-substituted oxo compound with a triazaoctadecan derivative under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The phenyl ring and triazaoctadecan backbone can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxo derivatives, while reduction reactions produce hydroxylated compounds .
Scientific Research Applications
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid involves its interaction with specific molecular targets and pathways. The compound’s oxo groups and phenyl ring play crucial roles in its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-1-phenyl-2,7,10,13,16-pentaoxa-4-azaoctadecan-18-oic acid: A similar compound with additional oxo and oxa groups, used in antibody-drug conjugates.
Tetrabenzyl (5S,10S,15S)-3,8,13-trioxo-1-phenyl-2-oxa-4,9,14-triazaheptadecane-5,10,15,17-tetracarboxylate: Another related compound with a tetracarboxylate group, used in various research applications.
Uniqueness
3,8,13-Trioxo-1-phenyl-2-oxa-4,9,14-triazaoctadecan-18-oic acid is unique due to its specific combination of oxo groups, phenyl ring, and triazaoctadecan backbone. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
90139-74-5 |
|---|---|
Molecular Formula |
C20H29N3O6 |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
4-[4-[4-(phenylmethoxycarbonylamino)butanoylamino]butanoylamino]butanoic acid |
InChI |
InChI=1S/C20H29N3O6/c24-17(22-13-6-11-19(26)27)9-4-12-21-18(25)10-5-14-23-20(28)29-15-16-7-2-1-3-8-16/h1-3,7-8H,4-6,9-15H2,(H,21,25)(H,22,24)(H,23,28)(H,26,27) |
InChI Key |
RWPFCIPDLPLLLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(=O)NCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(3-Chlorophenyl)prop-2-enyl]-4-methylphenol](/img/structure/B14368357.png)


![{5-[Bis(2-chloroethyl)amino]-1H-indol-3-yl}acetic acid](/img/structure/B14368369.png)




![[(1R,2S)-2-(2,5-Dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14368406.png)
![2,4-diphenyl-3H-thieno[3,4-b][1,4]diazepine;hydrochloride](/img/structure/B14368420.png)

![2,2'-[(5,7-Dimethyl-1,8-naphthyridin-2-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14368449.png)

